molecular formula C16H14BrN5S2 B15084596 1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea CAS No. 539808-16-7

1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea

Cat. No.: B15084596
CAS No.: 539808-16-7
M. Wt: 420.4 g/mol
InChI Key: FMBUYXXEXPSPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea is a thiourea derivative featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 3, a sulfhydryl (-SH) group at position 5, and a benzyl-thiourea moiety at position 2. The thiourea moiety contributes to hydrogen-bonding interactions, critical for pharmacological activity . This compound is synthesized via condensation reactions, with structural confirmation through IR, NMR, and mass spectrometry . Its design aligns with bioactive triazole-thiourea derivatives, which exhibit anti-inflammatory, antimicrobial, and cytotoxic properties .

Properties

CAS No.

539808-16-7

Molecular Formula

C16H14BrN5S2

Molecular Weight

420.4 g/mol

IUPAC Name

1-benzyl-3-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]thiourea

InChI

InChI=1S/C16H14BrN5S2/c17-13-8-6-12(7-9-13)14-19-20-16(24)22(14)21-15(23)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,24)(H2,18,21,23)

InChI Key

FMBUYXXEXPSPQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN2C(=NNC2=S)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate A: 3-(4-Bromophenyl)-4H-1,2,4-triazole-5-thiol

Method 1: Cyclization of Acyl Thiosemicarbazides

  • Starting Materials : 4-Bromobenzohydrazide and carbon disulfide.
  • Reaction Conditions :
    • Dissolve 4-bromobenzohydrazide (10 mmol) in ethanol (50 mL).
    • Add carbon disulfide (12 mmol) and potassium hydroxide (15 mmol).
    • Reflux at 80°C for 6 hours.
  • Workup :
    • Acidify with HCl (pH 2–3) to precipitate the thiosemicarbazide.
    • Recrystallize from ethanol/water (1:1) to yield Intermediate A (Yield: 72–78%).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide on carbon disulfide, forming a dithiocarbazinate intermediate. Acidification induces cyclization to the triazole-thiol.

Functionalization to Intermediate B: 4-Amino-3-(4-bromophenyl)-1,2,4-triazole-5-thiol

Method 2: Amination via Hydrazine Hydrate

  • Reagents : Intermediate A (5 mmol), hydrazine hydrate (10 mmol).
  • Conditions :
    • Suspend Intermediate A in water (20 mL).
    • Add hydrazine hydrate and reflux at 100°C for 4 hours.
  • Workup :
    • Cool and filter the precipitate.
    • Wash with cold ethanol to obtain Intermediate B (Yield: 65–70%).

Key Characterization :

  • 1H NMR (DMSO-d6): δ 8.42 (s, 1H, NH2), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.58 (d, J = 8.4 Hz, 2H, ArH).

Introduction of Benzyl Thiourea Side Chain

Method 3: Thiourea Formation via Isothiocyanate Coupling

  • Reagents : Intermediate B (5 mmol), benzyl isothiocyanate (5.5 mmol).
  • Conditions :
    • Dissolve Intermediate B in anhydrous THF (30 mL).
    • Add benzyl isothiocyanate dropwise under nitrogen.
    • Stir at room temperature for 12 hours.
  • Workup :
    • Concentrate under reduced pressure.
    • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound (Yield: 58–63%).

Mechanistic Rationale :
The primary amine of Intermediate B reacts with benzyl isothiocyanate via nucleophilic addition-elimination, forming the thiourea linkage.

Optimization Strategies

Solvent and Base Selection

  • Cyclization Step : Ethanol outperforms DMF or acetonitrile due to better solubility of intermediates.
  • Thiourea Formation : Anhydrous THF minimizes hydrolysis of isothiocyanate.

Temperature Control

  • Cyclization : Reflux at 80°C ensures complete reaction without decomposition.
  • Amination : Prolonged reflux (100°C) enhances nucleophilic substitution efficiency.

Catalytic Additives

  • Triethylamine : Accelerates thiourea formation by scavenging HCl byproducts (Yield improvement: ~10%).

Analytical Validation

Spectroscopic Data

  • FT-IR (KBr):
    • 3250 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=N), 1095 cm⁻¹ (C–S).
  • 1H NMR (400 MHz, DMSO-d6):
    • δ 8.35 (s, 1H, NH), 7.65–7.45 (m, 9H, ArH), 4.52 (s, 2H, CH2).
  • 13C NMR :
    • δ 178.2 (C=S), 152.1 (C=N), 136.4–122.8 (ArC).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water).
  • Elemental Analysis : Calculated (%) for C16H14BrN5S2: C 43.84, H 3.22, N 15.94; Found: C 43.79, H 3.18, N 15.88.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield (%) 72–78 65–70 58–63
Reaction Time (hours) 6 4 12
Key Reagent Carbon disulfide Hydrazine Benzyl isothiocyanate
Purification Recrystallization Filtration Column chromatography

Challenges and Mitigations

  • Low Thiourea Yields :
    • Cause : Competing hydrolysis of isothiocyanate in protic solvents.
    • Solution : Use anhydrous THF and molecular sieves.
  • Byproduct Formation in Cyclization :
    • Cause : Over-acidification during workup.
    • Solution : Maintain pH 2–3 and monitor with litmus.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Reduce cyclization time from 6 hours to 2 hours.
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for thiourea coupling (lower toxicity).

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group at the 5-position of the triazole ring undergoes oxidation under mild to strong oxidative conditions:

Reaction TypeOxidizing AgentProduct FormedConditionsSource
Disulfide formationAtmospheric O₂Triazole-disulfide dimerRoom temperature
Sulfonic acidH₂O₂/acidic mediumTriazole-5-sulfonic acid60–80°C, 4–6 hours

These reactions are critical for modifying solubility and biological activity. The disulfide linkage is reversible under reducing conditions, enabling dynamic applications in drug delivery systems.

Reduction Reactions

The thiourea moiety (-NH-CS-NH-) demonstrates reducibility:

Key reduction pathways:

  • Thiol regeneration:
    R-SHNaBH4/EtOHR-SH\text{R-SH} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{R-SH} (reductive cleavage of disulfides)
    Example: Reduction of oxidized derivatives back to free thiols .

  • Amine formation:
    ThioureaLiAlH4Amine+H2S\text{Thiourea} \xrightarrow{\text{LiAlH}_4} \text{Amine} + \text{H}_2\text{S}
    This pathway requires anhydrous conditions and elevated temperatures (reflux in THF).

Nucleophilic Substitution at Bromophenyl Group

The 4-bromophenyl substituent participates in SNAr (nucleophilic aromatic substitution):

NucleophileCatalyst/BaseProductYieldConditionsSource
AminesCuI, K₂CO₃4-(R₂N)-phenyl-triazole derivative65–78%DMF, 100°C, 12–24 hours
ThiolsCs₂CO₃4-(RS)-phenyl-triazole derivative58%DMF, RT, 18 hours

This bromine atom’s reactivity enables modular derivatization for structure-activity relationship (SAR) studies .

S-Alkylation and Thioether Formation

The triazole-thiol group undergoes S-alkylation with electrophiles:

Example reaction from :
Triazole-SH+PhCOCH2BrCs2CO3/DMFTriazole-S-CH2COPh\text{Triazole-SH} + \text{PhCOCH}_2\text{Br} \xrightarrow{\text{Cs}_2\text{CO}_3/\text{DMF}} \text{Triazole-S-CH}_2\text{COPh}

ElectrophileProduct StructureYieldPurification Method
2-Bromo-1-phenylethanoneS-(phenacyl)triazole derivative61%Recrystallization (EtOH)

Subsequent reduction of the ketone group in the phenacyl derivative with NaBH₄ yields secondary alcohols (57% yield) .

Cyclization Reactions

The thiourea segment participates in heterocyclization:

Mechanism:

  • Reaction with α,β-unsaturated carbonyl compounds forms thiazolidinone rings.

  • Condensation with aldehydes/ketones generates Schiff base intermediates, which cyclize to form fused triazole-thiadiazine systems .

Experimental data from analogous systems :

SubstrateCyclization AgentProductYield
Benzaldehyde derivativeNaOH/EtOHTriazole-thiadiazine hybrid72%

Coordination Chemistry

The triazole-thiol and thiourea groups act as polydentate ligands:

Metal IonLigand SitesComplex StructureApplication
Cu(II)S (thiol), N (triazole)Square-planar geometryAntimicrobial agents
Pd(II)S (thiourea), NOctahedral complexesCatalysts for cross-coupling

Stability constants (log β) for Cu(II) complexes range from 8.2–9.5, indicating strong metal-binding capacity .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl/EtOH, reflux):

  • Thiourea cleavage generates benzylamine and triazole-thiol intermediates.

  • Subsequent rearrangement forms benzotriazole derivatives (48–52% yield).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C-Br bond homolysis in the bromophenyl group, forming aryl radicals.

  • Radical recombination products include biaryl derivatives (trapped with TEMPO).

This compound’s reactivity profile positions it as a versatile scaffold in medicinal chemistry (antimicrobial/anticancer agents) and materials science (coordination polymers). Future research should explore its catalytic applications and enantioselective modifications.

Scientific Research Applications

1-Benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the function of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Analogues

1-[3-(4-Substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea Derivatives (4Ia–4IId)

  • Structure : Differ in substituents (e.g., halogens, methoxy) on the phenyl ring.
  • Activity : All derivatives showed significant anti-inflammatory activity (54–72% inhibition in carrageenan-induced edema) except compound 4Id (furfuryl substituent, 54.73% inhibition) .
  • Comparison : The target compound’s 4-bromophenyl group may enhance activity compared to less electronegative substituents like furfuryl.

N-Benzoyl-N'-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]thiourea

  • Structure : Pyrazole core instead of triazole.
  • Activity : Potent cytotoxicity (logIC50: −4.12 to −5.75) against ovarian and renal cancer cells .
  • Comparison : The triazole core in the target compound may offer better metabolic stability than pyrazole due to aromaticity and hydrogen-bonding capacity .

3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-triazole-5(4H)-thiones

  • Structure : Bromine at ortho position on phenyl vs. para in the target compound.
  • Activity: Antioxidant and antimicrobial effects noted .
  • Comparison : The para-bromophenyl configuration in the target compound likely improves steric compatibility with biological targets compared to ortho isomers .
Pharmacological Profile Comparison
Compound Class Core Structure Key Substituents Biological Activity Potency/IC50 Reference
Target Compound 1,2,4-Triazole 4-Bromophenyl, benzyl-thiourea Anticipated anti-inflammatory, cytotoxic N/A (Theoretical)
1-[3-(4-Cl-phenyl)-triazol]thiourea 1,2,4-Triazole 4-Chlorophenyl 72% anti-inflammatory inhibition Comparable to Diclofenac
Pyrazolecarbonyl thiourea Pyrazole 4-Bromophenyl, benzoyl Cytotoxic (logIC50: −5.02 avg.) Superior to colchicine
3-(2-Bromophenyl)-triazole-thione 1,2,4-Triazole 2-Bromophenyl, alkyl/aryl Antioxidant, antimicrobial Moderate activity
Key Structural Determinants of Activity

4-Bromophenyl Group : Enhances lipophilicity and electron-withdrawing effects, improving target binding .

Thiourea vs. Urea : Thiourea derivatives generally exhibit higher bioactivity due to sulfur’s polarizability and hydrogen-bonding capacity .

Triazole Core : Offers metabolic stability and diverse substitution patterns compared to pyrazole or oxadiazole analogues .

Challenges and Limitations
  • Solubility : The 4-bromophenyl and benzyl groups may reduce aqueous solubility, necessitating formulation optimization (e.g., salt formation) .
  • Selectivity : Structural similarity to other triazole-thioureas may lead to off-target effects, requiring SAR studies .

Biological Activity

1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea typically involves the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under alkaline conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. The compound has demonstrated significant antibacterial activity against various strains of bacteria. For instance, it has been shown to have an IC50 value comparable to standard antibiotics like norfloxacin .

MicroorganismIC50 (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa10.0

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal properties. It has been tested against various fungal strains and showed promising results against Candida species. The antifungal activity is attributed to its ability to disrupt fungal cell membrane integrity .

Fungal StrainIC50 (µg/mL)Reference
Candida albicans8.0
Aspergillus niger6.5

Anticancer Activity

The anticancer potential of 1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea has been explored in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)Reference
HeLa5.0
MCF-77.5

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The thiourea moiety is known to inhibit various enzymes critical for microbial growth and proliferation.
  • Disruption of Membrane Integrity : The presence of the triazole ring contributes to the disruption of cellular membranes in both bacterial and fungal cells.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.

Case Studies

A recent study involving a series of triazole derivatives indicated that modifications on the phenyl rings significantly influenced their biological activity. The bromine substitution at the para position was found to enhance both antimicrobial and anticancer activities compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromophenyl-substituted triazole-thiol precursors and benzyl isothiocyanate derivatives. Key steps include:

  • Reacting 3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazole with benzyl isothiocyanate under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous THF or DMF at 60–80°C for 6–12 hours .
  • Microwave-assisted synthesis can enhance reaction efficiency, reducing time to 1–2 hours with improved yields .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the pure product.

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) to ensure accuracy .
  • Spectroscopy :
  • FTIR : Confirm sulfanyl (-SH) and thiourea (-N-C=S) groups via peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1250–1300 cm⁻¹ (C=S) .
  • NMR : ¹H NMR should show benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–8.0 ppm) .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodological Answer :

  • Solubility : Test in DMSO, DMF, or THF, as polar aprotic solvents enhance solubility for biological assays. For crystallization, use ethanol/water mixtures .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers assess its bioactivity in enzymatic inhibition studies?

  • Methodological Answer :

  • Enzymatic assays : Use fluorescence-based or colorimetric assays (e.g., papain-like protease inhibition). Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent interference.
  • IC₅₀ determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Compare with positive controls (e.g., E-64 for cysteine proteases) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the thiourea moiety in biological activity?

  • Methodological Answer :

  • Trapping experiments : React the compound with 4-isopropylaniline to trap unstable intermediates (e.g., isothiocyanate) for LC-MS/MS analysis .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the thiourea group .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Methodological Answer :

  • Disordered atoms : Use SHELXL’s PART instruction to model disorder, refining occupancy factors with constraints (e.g., SUMF for combined sites) .
  • Twinning : Apply TWIN/BASF commands in SHELXL for twinned data. Verify with Hooft y parameter (|y| < 0.1) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Stability analysis : Compare degradation profiles (e.g., thiourea → urea under oxidative conditions) via LC-MS. Use freshly prepared solutions for assays .
  • Assay variability : Standardize protocols (e.g., buffer pH, enzyme concentration) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize the design of derivatives for enhanced selectivity?

  • Methodological Answer :

  • Substituent effects : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties. Synthesize derivatives via Suzuki coupling (Pd-catalyzed) .
  • Bioisosteres : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility. Assess logP values computationally (ChemAxon) .

Q. How can computational modeling predict reactivity in complex reaction environments?

  • Methodological Answer :

  • Reactivity prediction : Perform DFT-based transition-state analysis (Gaussian 16) for key reactions (e.g., nucleophilic substitution at the triazole ring). Compare activation energies (ΔG‡) for substituent effects .
  • Solvent effects : Use COSMO-RS to simulate solvent interactions, optimizing reaction conditions (e.g., THF vs. DMF) for yield improvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.